molecular formula C19H17N3O3 B2487530 4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034466-19-6

4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2487530
CAS No.: 2034466-19-6
M. Wt: 335.363
InChI Key: BAGJMHYCUSLIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and antibacterial research. With a molecular formula of C17H15N3O2 and a molecular weight of 293.32 g/mol, this compound features a hybrid structure incorporating furan, pyridine, and benzamide pharmacophores. Such multi-heterocyclic structures are frequently explored for their potential biological activities. Benzamide derivatives are a significant class of compounds known to exhibit a range of pharmacological properties. Scientific literature indicates that related benzamide compounds have been investigated as inhibitors of histone deacetylase (HDAC), which is a relevant target in oncology research . Furthermore, structurally similar compounds containing a 3-pyridyl core have demonstrated promising in vitro antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae . The mechanism of action for these related analogs often involves inhibition of bacterial protein synthesis, similar to the established antibiotic linezolid . Researchers may find this compound valuable as a building block or intermediate for the synthesis of more complex molecules, or as a candidate for screening in antimicrobial and anticancer discovery programs. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-acetamido-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-13(23)22-17-6-4-15(5-7-17)19(24)21-11-14-9-16(12-20-10-14)18-3-2-8-25-18/h2-10,12H,11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGJMHYCUSLIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation Products: Furanones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its antimicrobial and anticancer properties. Research indicates that it interacts with biological targets, making it a candidate for drug development.

  • Antimicrobial Activity
    • Studies have shown that derivatives of benzamide compounds exhibit significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The structure of 4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide may enhance its efficacy against resistant bacterial strains due to its ability to penetrate bacterial membranes effectively .
  • Anticancer Potential
    • The compound has been investigated for its potential in cancer therapy, particularly in inhibiting tumor growth. In vitro studies reveal that it can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation .

Biological Studies

This compound is utilized in biological studies focusing on:

  • Enzyme Inhibition: It can inhibit key enzymes involved in metabolic pathways, which is crucial for developing new therapeutic strategies against diseases such as cancer and diabetes.
  • Receptor Binding Studies: The compound's structural similarity to biologically active molecules allows it to be used in receptor binding assays, aiding in the understanding of drug-receptor interactions.

Case Studies

  • Antimicrobial Screening:
    • A study highlighted the effectiveness of similar benzamide derivatives against multidrug-resistant bacterial strains. The results indicated that modifications in the benzamide structure could significantly enhance antimicrobial activity .
  • Cancer Therapeutics:
    • Research demonstrated that compounds with similar structures exhibited IC50 values lower than standard treatments like 5-fluorouracil, suggesting that this compound could be a promising candidate for further development in oncology .

Mechanism of Action

The mechanism of action of 4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide with structurally or functionally related compounds from the provided evidence:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Functional Groups Reported Bioactivity/Properties Reference
This compound Benzamide + pyridine + furan 4-acetamido, 5-(furan-2-yl)pyridin-3-ylmethyl Not explicitly reported (inferred potential) N/A
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Benzamide + 1,3,4-oxadiazole + furan Cyclohexyl(ethyl)sulfamoyl, 5-(furan-2-yl) Antifungal activity against C. albicans
Compound 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) Benzamide + thiazole + pyridine 3,4-dichloro, morpholinomethyl, pyridin-3-yl Structural characterization (NMR/HRMS)
N-Phenyl-2-furohydroxamic acid (11) Hydroxamic acid + furan Phenyl, 2-furohydroxamic Antioxidant activity (DPPH assay)
Example 53 (Fluorinated chromenone-pyrazolo[3,4-d]pyrimidine derivative) Chromenone + pyrazolopyrimidine Fluorophenyl, isopropylcarboxamide Kinase inhibition (implied by structure)

Key Observations

Structural Diversity :

  • Heterocyclic Cores : The target compound’s pyridine-furan system contrasts with LMM11’s 1,3,4-oxadiazole core and Compound 4d’s thiazole ring . Heterocycles influence solubility, metabolic stability, and target affinity.
  • Functional Groups : The acetamido group in the target compound differs from LMM11’s sulfamoyl group (polarity) and N-phenyl-2-furohydroxamic acid’s hydroxamic acid moiety (metal chelation capacity) .

Bioactivity Insights: Antifungal Potential: LMM11, with a furan-oxadiazole scaffold, inhibits C. albicans via thioredoxin reductase inhibition . The target compound’s furan-pyridine system may share similar targeting but lacks sulfamoyl groups critical for LMM11’s efficacy. Antioxidant Activity: N-Phenyl-2-furohydroxamic acid’s hydroxamic acid group enables radical scavenging in DPPH assays . The target compound’s acetamido group lacks this chelation capability, suggesting divergent applications.

Synthetic Pathways :

  • Thiazole derivatives (e.g., Compound 4a) are synthesized via Mannich-type reactions with paraformaldehyde and amines , while hydroxamic acids require hydroxylamine intermediates . The target compound’s synthesis likely involves amide coupling between 4-acetamidobenzoic acid and (5-(furan-2-yl)pyridin-3-yl)methanamine.

Physical Properties :

  • Melting points and solubility data are unavailable for the target compound. However, analogs like LMM11 (solubilized in DMSO/PF-127) and thiazole derivatives (purified via flash chromatography) suggest moderate polarity and organic solvent compatibility.

Research Implications

  • Pharmacological Optimization : Introducing sulfamoyl or hydroxamic acid groups (as in LMM11 or Compound 11) could enhance the target compound’s bioactivity.
  • Structure-Activity Relationship (SAR): The pyridine-furan system’s rigidity may improve target selectivity compared to flexible morpholinomethyl-thiazole derivatives .

Limitations : Direct comparative data (e.g., IC50 values, pharmacokinetics) are absent in the evidence, necessitating further experimental validation.

Biological Activity

4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a benzamide core with an acetamido group and a furan-pyridine moiety, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C19H19N3O3
  • CAS Number : 2034466-19-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been suggested that the compound may exhibit antimicrobial and anticancer properties by inhibiting certain enzymes or receptors involved in cell proliferation and survival. The furan and pyridine rings enhance its ability to bind to biological targets, making it a candidate for further investigation in drug development.

Antimicrobial Activity

Studies have indicated that the compound may possess significant antimicrobial properties. For instance, research has demonstrated that derivatives of benzamides often show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the furan-pyridine moiety may enhance this activity, similar to other heterocyclic compounds known for their antimicrobial effects .

Anticancer Potential

The compound has been explored for its potential as an anticancer agent. In vitro studies have shown that it can inhibit the growth of cancer cells by targeting specific pathways involved in tumor progression. For example, compounds with similar structures have been reported to inhibit RET kinase activity, which is crucial for cancer cell proliferation .

Case Studies

  • Inhibition of RET Kinase : A study evaluated various benzamide derivatives, including those similar to this compound, revealing moderate to high potency against RET kinase. The findings suggest that modifications in the structure can lead to enhanced inhibitory effects on cancer cell proliferation driven by RET mutations .
  • Antimicrobial Evaluation : In another study, benzamide derivatives were tested against bacterial strains, showing varying degrees of activity with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL. These results highlight the potential of similar compounds as effective antibacterial agents .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityReference
This compoundModeratePromising
N-(4-acetamidophenyl)-2-furamideHighModerate
4-acetamido-N-(pyridin-3-yl)benzamideLowHigh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.